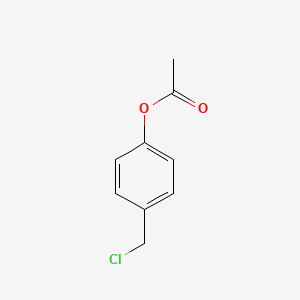

4-(Chloromethyl)phenyl acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(chloromethyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-7(11)12-9-4-2-8(6-10)3-5-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKRCXSCDWKJWSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192806 | |

| Record name | Phenol, 4-(chloromethyl)-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39720-27-9 | |

| Record name | 4-(Chloromethyl)phenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39720-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-(chloromethyl)-, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039720279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-(chloromethyl)-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Chloromethyl)phenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Chloromethyl)phenyl acetate: Properties, Synthesis, and Applications for Researchers

For Immediate Release

[City, State] – This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and applications of 4-(Chloromethyl)phenyl acetate. This document provides an in-depth overview of the compound's characteristics, detailed experimental protocols, and its utility in proteomics and as a precursor in pharmaceutical synthesis.

Core Chemical Properties

This compound, a para-substituted aromatic compound, is a versatile reagent in organic synthesis. Its bifunctional nature, possessing both a reactive chloromethyl group and a stable acetate ester, makes it a valuable intermediate for a variety of chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | [4-(chloromethyl)phenyl] acetate | |

| CAS Number | 39720-27-9 | [1][2] |

| Molecular Formula | C₉H₉ClO₂ | [1][2] |

| Molecular Weight | 184.62 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid or low-melting solid | [2][4] |

| Melting Point | 31.5 °C | [4] |

| Boiling Point | 240 °C (lit.) | [3] |

| Density | 1.201 g/mL at 25 °C (lit.) | [3][5] |

| Refractive Index (n20/D) | 1.53 (lit.) | [3][5] |

| Solubility | Limited solubility in water; soluble in organic solvents. | [4] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Features | Reference(s) |

| Infrared (IR) Spectroscopy | Strong C=O stretch (ester) at 1760-1780 cm⁻¹; Aromatic C-H stretch at 3000-3100 cm⁻¹. | [4] |

| ¹H NMR Spectroscopy | Data available from commercial suppliers. | [1] |

| ¹³C NMR Spectroscopy | Data available from commercial suppliers. | [6] |

Synthesis and Reactivity

This compound can be synthesized through several routes, primarily involving the esterification of a chloromethylated phenol or the chloromethylation of phenyl acetate.[4] The presence of the chloromethyl group makes the compound susceptible to nucleophilic substitution reactions, a key feature exploited in its applications.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-(chloromethyl)phenol

-

Acetic anhydride

-

Pyridine or another suitable base

-

Dichloromethane or other appropriate aprotic solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 4-(chloromethyl)phenol in anhydrous dichloromethane.

-

Add a slight excess of pyridine to the solution and cool the mixture in an ice bath.

-

Slowly add a stoichiometric equivalent of acetic anhydride to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

Reactivity Profile

The primary mode of reactivity for this compound is the nucleophilic substitution at the benzylic carbon of the chloromethyl group. This allows for the introduction of a variety of functional groups. The ester group is relatively stable but can be hydrolyzed under acidic or basic conditions.[4]

Applications in Research and Drug Development

The reactivity of the chloromethyl group makes this compound a valuable tool in proteomics research for the selective labeling of cysteine residues in proteins. It also serves as a key intermediate in the synthesis of various pharmaceutical compounds.[4]

Proteomics Application: Cysteine-Reactive Probe

The thiol group of cysteine residues is a strong nucleophile that can readily react with the electrophilic chloromethyl group of this compound via an SN2 mechanism. This covalent modification allows for the tagging and subsequent identification of cysteine-containing peptides in proteomics workflows.

References

- 1. Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cysteine-reactive probes and their use in chemical proteomics - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Reactive-cysteine profiling for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A quantitative thiol reactivity profiling platform to analyze redox and electrophile reactive cysteine proteomes | Springer Nature Experiments [experiments.springernature.com]

- 5. Contemporary proteomic strategies for cysteine redoxome profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(Chloromethyl)phenyl acetate (CAS: 39720-27-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(chloromethyl)phenyl acetate (CAS number 39720-27-9), a bifunctional organic compound with significant applications in chemical synthesis and biomedical research. This document details its physicochemical properties, spectroscopic data, synthesis, and key applications, with a focus on its role as a versatile chemical intermediate and a potential tool in proteomics. Safety and handling information is also provided to ensure its proper use in a laboratory setting.

Chemical Identity and Physicochemical Properties

This compound, also known as p-acetoxybenzyl chloride, is an aromatic compound containing both an acetate ester and a reactive chloromethyl group.[1] This dual functionality makes it a valuable reagent in organic synthesis, allowing for a range of chemical transformations.[2]

Table 1: Chemical Identifiers and Structural Information [1][2][3]

| Identifier | Value |

| CAS Number | 39720-27-9 |

| IUPAC Name | [4-(chloromethyl)phenyl] acetate |

| Molecular Formula | C₉H₉ClO₂ |

| Molecular Weight | 184.62 g/mol |

| SMILES | CC(=O)OC1=CC=C(C=C1)CCl |

| InChI | InChI=1S/C9H9ClO2/c1-7(11)12-9-4-2-8(6-10)3-5-9/h2-5H,6H2,1H3 |

| InChIKey | OKRCXSCDWKJWSW-UHFFFAOYSA-N |

Table 2: Physicochemical Properties [3][4][5]

| Property | Value |

| Physical Form | Liquid |

| Boiling Point | 240 °C (lit.) |

| Density | 1.201 g/mL at 25 °C (lit.) |

| Refractive Index (n20/D) | 1.53 (lit.) |

| Flash Point | 113 °C (closed cup) |

Spectroscopic Data

The structural features of this compound can be confirmed by various spectroscopic techniques.

Table 3: Spectroscopic Data

| Technique | Key Features and Observed Values |

| ¹H NMR (CDCl₃) | δ 7.41-7.35 (m, 2H, Ar-H), 7.10-7.04 (m, 2H, Ar-H), 4.59 (s, 2H, -CH₂Cl), 2.30 (s, 3H, -COCH₃) |

| ¹³C NMR (CDCl₃) | δ 169.4, 150.2, 136.2, 129.5, 122.0, 45.6, 21.1 |

| Infrared (IR) | Strong C=O stretch (ester) around 1765 cm⁻¹, C-O stretch around 1200 cm⁻¹, C-Cl stretch around 700-800 cm⁻¹ |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 184 and 186 (due to ³⁵Cl and ³⁷Cl isotopes)[2] |

Synthesis and Reactivity

Synthesis

This compound is typically synthesized by the acetylation of 4-(chloromethyl)phenol. The following is a representative experimental protocol based on general acetylation methods.[4][6][7]

Experimental Protocol: Acetylation of 4-(chloromethyl)phenol

-

Materials: 4-(chloromethyl)phenol, acetic anhydride, a base catalyst (e.g., pyridine or triethylamine) or an acid catalyst (e.g., a catalytic amount of sulfuric acid), and an appropriate solvent (e.g., dichloromethane or toluene).

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(chloromethyl)phenol (1 equivalent) in the chosen solvent.

-

Add the catalyst (e.g., pyridine, 1.2 equivalents) to the solution.

-

Slowly add acetic anhydride (1.2 equivalents) to the reaction mixture.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

Reactivity

The reactivity of this compound is dominated by the two functional groups:

-

Chloromethyl Group: This group is a reactive electrophile and readily undergoes nucleophilic substitution reactions (Sₙ2 type) with a variety of nucleophiles such as amines, thiols, and carboxylates.[8] This reactivity is key to its application as a chemical probe and a building block in organic synthesis.

-

Acetate Ester Group: The ester can be hydrolyzed under acidic or basic conditions to yield 4-(chloromethyl)phenol and acetic acid.[2]

Applications in Research and Development

Intermediate in Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds.[2] Its ability to introduce a p-hydroxymethylphenyl or a related moiety makes it a useful building block.

Chemical Proteomics Probe

The reactive chloromethyl group allows this compound to act as an electrophilic probe for labeling nucleophilic residues in proteins, such as cysteine and lysine.[5][9] This application is valuable in chemical proteomics for identifying and characterizing protein targets of small molecules.

Experimental Workflow: Protein Labeling using this compound as a Probe

The general workflow for using an electrophilic probe like this compound in a chemical proteomics experiment is as follows:

-

Probe Treatment: A proteome (e.g., cell lysate) is treated with this compound. The electrophilic chloromethyl group will covalently bind to nucleophilic amino acid residues on proteins.

-

Enrichment: The labeled proteins can be enriched using various techniques, often involving a "clickable" version of the probe (containing an alkyne or azide) for subsequent biotinylation and pulldown.

-

Digestion: The enriched proteins are digested into smaller peptides, typically using trypsin.

-

Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the labeled proteins and the specific sites of modification.

Potential Role in Drug Development

While direct use in synthesizing major drugs like venlafaxine is not prominently documented in readily available literature, its structural motif is relevant. For instance, the synthesis of venlafaxine involves intermediates with a substituted phenyl ring that could potentially be derived from precursors related to this compound.[1][10] Its application in covalent inhibitor design is a promising area of research, where the chloromethyl group can be used to form an irreversible bond with a target protein.[2]

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.

Table 4: GHS Hazard Information [1][5]

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Skin Corrosion/Irritation (Category 1B) | H314: Causes severe skin burns and eye damage |

| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction |

Handling and Storage Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapor and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound is a valuable and versatile chemical compound with significant potential in both synthetic chemistry and biomedical research. Its dual functionality allows for a wide range of chemical modifications, making it an important intermediate for the synthesis of complex organic molecules. Furthermore, its electrophilic nature makes it a useful tool for chemical proteomics studies aimed at identifying and characterizing protein targets. Researchers and drug development professionals should consider the utility of this compound in their work, while adhering to strict safety protocols during its handling and use.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-(Chloromethyl)-phenylacetic acid methyl ester synthesis - chemicalbook [chemicalbook.com]

- 3. 4-(氯甲基)苯基乙酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. scbt.com [scbt.com]

- 6. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions | MDPI [mdpi.com]

- 7. scispace.com [scispace.com]

- 8. Chloromethyl chlorosulfate: a new, catalytic method of preparation and reactions with some nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Profiling the proteome-wide selectivity of diverse electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to p-Acetoxybenzyl Chloride: Structure, Nomenclature, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of p-acetoxybenzyl chloride, a versatile chemical intermediate. It covers its fundamental properties, synthesis, and key applications in organic chemistry and drug development, presenting data in a structured format for ease of reference.

Chemical Structure and Nomenclature

p-Acetoxybenzyl chloride, a substituted aromatic compound, features a benzyl chloride core with an acetoxy group at the para (4) position of the benzene ring. This dual functionality, a reactive benzylic halide and a protecting acetoxy group, makes it a valuable reagent in multi-step organic synthesis.

Molecular Structure:

The chemical structure consists of a phenyl ring substituted with a chloromethyl group and an acetate group.

Nomenclature:

-

IUPAC Name: [4-(chloromethyl)phenyl] acetate[1]

-

Common Names: p-Acetoxybenzyl chloride, 4-acetoxybenzyl chloride[1]

-

Synonyms: 4-(Chloromethyl)phenyl acetate, p-(Chloromethyl)phenyl acetate[1]

-

CAS Number: 39720-27-9[1]

-

Molecular Formula: C₉H₉ClO₂[1]

Physicochemical Properties

A summary of the key physicochemical properties of p-acetoxybenzyl chloride is presented in the table below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Weight | 184.62 g/mol | [1][2] |

| Melting Point | 31.5 °C | Guidechem |

| Boiling Point | 270.7 °C at 760 mmHg | Guidechem |

| Density | 1.192 g/mL | Guidechem |

| Refractive Index | n20/D 1.53 | Guidechem |

Synthesis of p-Acetoxybenzyl Chloride

The synthesis of p-acetoxybenzyl chloride can be achieved through a multi-step process starting from p-cresol. The workflow involves the acetylation of the phenolic hydroxyl group followed by chlorination of the methyl group.

Synthesis Workflow

The following diagram illustrates the synthetic pathway from p-cresol to p-acetoxybenzyl chloride.

Caption: Synthetic route to p-acetoxybenzyl chloride from p-cresol.

Experimental Protocol

The following protocol is based on a documented laboratory synthesis.[3]

Step 1: Acetylation of p-Cresol

-

A mixture of p-cresol (108 g, 1.0 mole) and acetic anhydride (16.6 ml, 18.0 g, 0.18 mole) is heated to 130°C.

-

Additional acetic anhydride (87 ml, 94 g, 0.92 mole) is added over a 30-minute period, leading to a gentle reflux.

-

The solution is heated at reflux (150°C) for one hour.

-

Acetic acid is distilled off until the pot temperature reaches 195°C.

-

Heating is discontinued, and another portion of acetic anhydride (99 ml, 1.0 mole) is added to the mixture containing p-cresol acetate.

Step 2: Chlorination of p-Cresol Acetate

-

The mixture is cooled to 50°C, and anhydrous sodium acetate (131 g, 1.6 mole) is added, followed by 3.0 g of azobisisobutyronitrile (AIBN).

-

The mixture is heated to 70°C.

-

Chlorine gas (49 g, 0.69 mole) is bubbled through the solution via a gas dispersion tube below the liquid surface over 1-2 hours, maintaining the temperature between 70-75°C. The reaction is mildly exothermic and may require cooling.

Step 3: Work-up and Purification

-

Upon completion of the chlorine addition, the reaction mixture is cooled to 60-65°C.

-

To destroy any remaining acetic anhydride, 10 ml of water is added. The temperature is controlled at 70-75°C while four additional 10 ml portions of water are added at 30-minute intervals.

-

The mixture is then cooled to 35°C and poured into 300 ml of water.

-

Once all salts have dissolved, the layers are allowed to separate, and the aqueous layer is discarded.

-

Toluene (200 ml) is added to the organic phase, and the resulting solution is washed three times with water.

-

The toluene solution is then distilled to yield p-acetoxybenzyl chloride.

Chemical Reactivity and Applications

p-Acetoxybenzyl chloride is a bifunctional molecule, and its reactivity is dominated by the chloromethyl and acetate groups.

Key Chemical Reactions

-

Nucleophilic Substitution: The benzylic chloride is susceptible to nucleophilic attack, making it a useful precursor for introducing the p-acetoxybenzyl moiety into various molecules. This is a common strategy in the synthesis of complex organic compounds.

-

Ester Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol, 4-(chloromethyl)phenol. This deprotection step is often employed in multi-step syntheses.

The logical relationship between the functional groups and their reactions is depicted below.

Caption: Key reactions of p-acetoxybenzyl chloride.

Applications in Research and Development

p-Acetoxybenzyl chloride serves as a critical intermediate in several areas of chemical and biological research.

-

Organic Synthesis: It is a valuable building block for the synthesis of pharmaceuticals and agrochemicals.[1] Its dual functionality allows for sequential and controlled modifications of a molecular scaffold.

-

Protecting Group Chemistry: The acetoxy group can function as a protecting group for the phenolic hydroxyl group, which can be deprotected at a later stage of a synthetic sequence.

-

Proteomics Research: The reactive chloromethyl group allows for its use as a labeling agent for proteins and other biomolecules in proteomics studies.[2]

-

Microbiological Studies: Research has indicated its potential to inhibit bacterial growth, making it a subject of interest in studies related to the gut microbiome.[1]

In the context of drug development, its role as a versatile intermediate allows for the construction of complex molecular architectures found in various therapeutic agents. The ability to introduce the p-acetoxybenzyl group and subsequently modify it or deprotect the phenol provides a powerful tool for medicinal chemists in lead optimization and the synthesis of novel drug candidates.

References

4-(Chloromethyl)phenyl acetate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical and physical properties of 4-(chloromethyl)phenyl acetate, a versatile reagent in organic synthesis and proteomics research. The document outlines its key characteristics, a detailed experimental protocol for its synthesis, and a logical workflow for its preparation.

Core Properties of this compound

This compound, also known as p-acetoxybenzyl chloride, is an ester derivative of benzyl chloride.[1] Its bifunctional nature, possessing both a reactive chloromethyl group and a stable acetate ester, makes it a valuable intermediate in the synthesis of more complex molecules.[2] The chloromethyl group is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups, while the acetate group can be hydrolyzed to reveal a phenolic hydroxyl group.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉ClO₂ | [1][2][3][4] |

| Molecular Weight | 184.62 g/mol | [1][2][3][4] |

| Appearance | Liquid | [3] |

| Density | 1.201 g/mL at 25 °C | [3] |

| Boiling Point | 240 °C | [3] |

| Melting Point | 31.5 °C | |

| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |

| Refractive Index | n20/D 1.53 | [3] |

| Purity | ≥95% to 98% | [2][3] |

Experimental Protocols

The synthesis of this compound can be achieved through the acetylation of 4-(hydroxymethyl)phenol. The following protocol is a representative method for this transformation.

Synthesis of this compound via Acetylation

Objective: To synthesize this compound by acetylating 4-(hydroxymethyl)phenol using acetic anhydride.

Materials:

-

4-(hydroxymethyl)phenol

-

Acetic anhydride

-

Expansive graphite (catalyst)

-

Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃) (solvent)

-

Diethyl ether (Et₂O)

-

5% Hydrochloric acid (HCl) solution

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Magnetic stirrer

-

Heating mantle (if required)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 4-(hydroxymethyl)phenol (10 mmol), acetic anhydride (2 equivalents per hydroxyl group), and expansive graphite (200 mg). If a solvent is used, add 5 mL of dichloromethane or chloroform.

-

Reaction Execution: Stir the mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). If the reaction is slow, it can be gently heated under reflux.

-

Work-up:

-

Upon completion of the reaction, add 10 mL of diethyl ether to the mixture.

-

Filter the mixture to remove the expansive graphite catalyst and wash the solid with two 10 mL portions of diethyl ether.

-

Combine the filtrates and transfer to a separatory funnel.

-

Wash the organic layer successively with 15 mL of 5% HCl, 15 mL of 5% NaHCO₃, and two 10 mL portions of brine.

-

-

Isolation and Purification:

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent.

-

Evaporate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

Logical Workflow and Diagrams

The synthesis of this compound from a plausible starting material, 4-methylphenol (p-cresol), involves a two-step process: chlorination of the methyl group followed by acetylation of the phenolic hydroxyl group. This workflow is depicted in the following diagram.

Caption: Synthetic pathway for this compound.

References

An In-Depth Technical Guide to the Synthesis of 4-(Chloromethyl)phenyl Acetate from p-Cresol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(chloromethyl)phenyl acetate, a valuable intermediate in pharmaceutical and organic synthesis, starting from the readily available precursor, p-cresol. This document details the reaction pathways, experimental protocols, and quantitative data to facilitate its application in a laboratory setting.

The synthesis is a two-step process commencing with the acetylation of p-cresol to form p-cresyl acetate (also known as 4-methylphenyl acetate). This intermediate is then subjected to a chloromethylation reaction to yield the final product, this compound. This guide will focus on a well-documented and efficient free-radical chlorination method for the second step.

Data Presentation

The following table summarizes the quantitative data for the two-step synthesis of this compound from p-cresol.

| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Acetylation of p-Cresol | p-Cresol, Acetic Anhydride, Trifluoromethanesulfonic acid | Acetonitrile | 20 | 1 | ~99%[1] |

| 2 | Free-Radical Chlorination | p-Cresyl Acetate, Chlorine (Cl₂), Azobisisobutyronitrile (AIBN), Acetic Anhydride | None | 60-85 | Not Specified | >96%[2] |

Reaction Pathway

The overall synthesis involves the protection of the phenolic hydroxyl group of p-cresol via acetylation, followed by the introduction of a chloromethyl group at the benzylic position of the methyl group.

Caption: Overall reaction scheme for the synthesis of this compound from p-cresol.

Experimental Protocols

Step 1: Synthesis of p-Cresyl Acetate (4-Methylphenyl acetate)

This procedure outlines the acetylation of p-cresol using acetic anhydride, a common and high-yielding method.[1]

Materials:

-

p-Cresol

-

Acetic Anhydride

-

Trifluoromethanesulfonic acid (TfOH)

-

Acetonitrile

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve p-cresol (1.0 equivalent) in acetonitrile.

-

Add acetic anhydride (3.0 equivalents) to the solution.

-

Add a catalytic amount of trifluoromethanesulfonic acid (e.g., 1 mol%) to the reaction mixture.

-

Stir the mixture at room temperature (20°C) for 1 hour.

-

Upon completion of the reaction (monitored by TLC or GC-MS), pour the mixture into cold water and extract with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and saturated NaCl solution.

-

Dry the organic layer over anhydrous MgSO₄ and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain p-cresyl acetate. A yield of approximately 99% can be expected.[1]

Step 2: Synthesis of this compound

This protocol details the free-radical chlorination of p-cresyl acetate to yield the target compound. This method is advantageous due to its high selectivity for the benzylic position.[2]

Materials:

-

p-Cresyl Acetate (p-tolyl acetate)

-

Chlorine (Cl₂) gas

-

Azobisisobutyronitrile (AIBN)

-

Acetic Anhydride

-

Reaction vessel equipped with a gas inlet, stirrer, thermometer, and reflux condenser

-

Heating mantle

Procedure:

-

In a suitable reaction vessel, charge p-cresyl acetate (1.0 equivalent) and acetic anhydride.

-

Add a catalytic amount of the free-radical initiator, azobisisobutyronitrile (AIBN).

-

Heat the reaction mixture to a temperature between 60°C and 85°C.

-

While maintaining the temperature, bubble chlorine gas (approximately 0.6 to 1.0 mole equivalent per mole of p-cresyl acetate) through the reaction mixture.

-

The reaction is exothermic and may require cooling to maintain the desired temperature range.

-

Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or ¹H NMR) to determine the consumption of the starting material.

-

Upon completion, the reaction mixture contains this compound. Further purification may be achieved by distillation under reduced pressure or crystallization. A yield of over 96% has been reported for the formation of the analogous p-acetoxybenzyl chloride.[2]

Alternative Synthetic Route: Blanc-Quelet Reaction

An alternative approach for the chloromethylation of p-cresyl acetate is the Blanc-Quelet reaction. This electrophilic aromatic substitution involves the reaction of the aromatic ether with formaldehyde and hydrogen chloride, typically in the presence of a Lewis acid catalyst such as zinc chloride. While this method is widely used for the chloromethylation of various aromatic compounds, the free-radical chlorination described above often offers higher selectivity for the benzylic position of p-cresyl acetate, minimizing side reactions on the aromatic ring.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the two-step synthesis of this compound.

This technical guide provides a solid foundation for the synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available resources, always adhering to standard safety practices when handling the chemicals involved.

References

Physical properties of 4-(Chloromethyl)phenyl acetate

An In-depth Technical Guide to the Physical Properties of 4-(Chloromethyl)phenyl acetate

Introduction

This compound, with the CAS number 39720-27-9, is an organic compound notable for its reactive chloromethyl group attached to a phenyl acetate framework.[1][2] Its molecular formula is C₉H₉ClO₂, and it has a molecular weight of 184.62 g/mol .[1][3][4] This compound serves as a significant intermediate in various fields of organic synthesis, including the production of pharmaceuticals and agrochemicals.[1] Furthermore, its reactive nature makes it a useful tool in proteomics research for the modification and labeling of biomolecules.[1][4] This guide provides a detailed overview of its core physical properties, experimental methodologies for their determination, and relevant technical diagrams.

Quantitative Physical Properties

The physical characteristics of this compound have been determined through various analytical methods. A summary of these key properties is presented in the table below for ease of reference and comparison.

| Physical Property | Value | Conditions |

| Molecular Weight | 184.62 g/mol | |

| Melting Point | 31.5 °C | |

| Boiling Point | 240 °C | (lit.) |

| 82 °C | @ 0.01 Torr | |

| Density | 1.201 g/mL | at 25 °C (lit.) |

| 1.192 g/cm³ | ||

| Refractive Index | 1.53 | at 20 °C (lit.) |

| Flash Point | >230 °F (>110 °C) | |

| 113 °C | closed cup |

Solubility Profile

The solubility of this compound is dictated by its molecular structure, which features both a hydrophobic aromatic ring and more polar ester and chloromethyl groups.[1] Consequently, it exhibits limited solubility in water.[1] However, it is readily soluble in a wide range of organic solvents, including ethanol and diethyl ether.[1]

Experimental Protocols for Property Determination

While the specific experimental records for this compound are not publicly detailed, the determination of its physical properties follows standard laboratory procedures.

Melting Point Determination: The melting point of a solid organic compound is typically determined using a melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance transitions from a solid to a liquid is recorded as the melting point. For a substance like this compound, which has a low melting point, a cooled stage might be necessary for initial observation.

Boiling Point Determination: The boiling point is determined by distillation. The compound is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure is recorded. For high-boiling-point compounds or to prevent decomposition, vacuum distillation is employed, as noted by the boiling point of 82 °C at 0.01 Torr.[5]

Density Measurement: The density of a liquid is commonly measured using a pycnometer or a digital density meter. The mass of a precisely known volume of the substance is measured at a specific temperature (e.g., 25 °C). The density is then calculated by dividing the mass by the volume.[1][2][6][7]

Refractive Index Measurement: The refractive index, a measure of how light propagates through a substance, is determined using a refractometer. A drop of the liquid is placed on the prism of the instrument, and the refractive index is read directly from the scale at a specified temperature and wavelength (typically the sodium D-line, 589 nm).[2][5][6]

Visualized Workflows and Relationships

To further illustrate the context in which this compound is utilized, the following diagrams represent conceptual workflows.

Caption: Conceptual synthesis of this compound.

Caption: Workflow for protein labeling using a reactive ester.

References

- 1. Buy this compound | 39720-27-9 [smolecule.com]

- 2. This compound | 39720-27-9 [chemicalbook.com]

- 3. This compound | C9H9ClO2 | CID 148312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. echemi.com [echemi.com]

- 6. This compound 98 39720-27-9 [sigmaaldrich.com]

- 7. This compound [stenutz.eu]

- 8. 4-(氯甲基)苯基乙酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]

A Comprehensive Technical Guide to the Solubility of 4-(Chloromethyl)phenyl Acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-(chloromethyl)phenyl acetate, a key intermediate in various synthetic applications. Understanding the solubility of this compound is crucial for optimizing reaction conditions, purification processes, and formulation development. This document outlines the qualitative solubility profile of this compound, presents detailed experimental protocols for quantitative solubility determination, and offers a framework for data presentation.

Core Concepts in Solubility

The solubility of a solid compound in a solvent is its ability to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity. The molecular structure of this compound, featuring a moderately polar ester group and a chloromethyl group on an aromatic ring, suggests its solubility behavior. The presence of both polar and nonpolar regions in its structure dictates its affinity for various organic solvents.[1]

Qualitative Solubility Profile

Based on available literature, this compound exhibits limited solubility in water due to its predominantly hydrophobic aromatic nature.[1] Conversely, it is expected to have excellent solubility in a range of common organic solvents.[1] This is attributed to the favorable intermolecular interactions between the solute and the organic solvent molecules.

A general qualitative solubility summary is provided below:

-

High Solubility: Expected in polar aprotic solvents (e.g., acetone, ethyl acetate), polar protic solvents (e.g., ethanol, methanol), and halogenated solvents (e.g., dichloromethane).

-

Moderate to High Solubility: Expected in aromatic hydrocarbons (e.g., toluene).

-

Low to Moderate Solubility: Expected in nonpolar aliphatic hydrocarbons (e.g., hexane).

-

Limited Solubility: Water.[1]

Quantitative Solubility Data

| Solvent | Molar Mass ( g/mol ) | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Ethanol | 46.07 | |||

| Methanol | 32.04 | |||

| Acetone | 58.08 | |||

| Ethyl Acetate | 88.11 | |||

| Dichloromethane | 84.93 | |||

| Toluene | 92.14 | |||

| Hexane | 86.18 | |||

| Diethyl Ether | 74.12 |

Experimental Protocols for Solubility Determination

To obtain the quantitative data for the table above, the following detailed experimental methodologies are recommended. The Isothermal Saturation (Shake-Flask) Method followed by Gravimetric Analysis is a widely accepted and reliable technique for determining the solubility of a solid compound in a solvent.

I. Isothermal Saturation (Shake-Flask) Method

This method is considered the gold standard for determining equilibrium solubility.[2] It involves creating a saturated solution of the compound at a constant temperature and then determining the concentration of the solute in that solution.

Materials:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Conical flasks or vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and volumetric flasks

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of solid this compound to a conical flask or vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Solvent Addition: Add a known volume of the desired organic solvent to the flask.

-

Equilibration: Seal the flask tightly and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: Once equilibrium is achieved, allow the mixture to stand undisturbed at the constant temperature for a period to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette. To ensure that no solid particles are transferred, it is recommended to use a syringe fitted with a filter that is compatible with the organic solvent.

II. Gravimetric Analysis

This method is a straightforward and accurate way to determine the concentration of the solute in the saturated solution obtained from the isothermal saturation method.[3][4]

Materials:

-

Pre-weighed evaporation dishes or beakers

-

Oven or vacuum oven

-

Desiccator

-

Analytical balance

Procedure:

-

Sample Transfer: Transfer the accurately measured volume of the filtered saturated solution into a pre-weighed evaporation dish.

-

Solvent Evaporation: Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without causing decomposition of the this compound. A vacuum oven can be used to facilitate evaporation at a lower temperature.

-

Drying: Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature without absorbing atmospheric moisture.

-

Weighing: Weigh the evaporation dish containing the dried solute on an analytical balance.

-

Constant Weight: Repeat the drying and weighing process until a constant weight is achieved, indicating that all the solvent has been removed.

-

Calculation: Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish from the final constant weight. The solubility can then be expressed in grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While qualitative data suggests good solubility in most organic media, quantitative determination through rigorous experimental methods like the isothermal saturation method coupled with gravimetric analysis is essential for precise applications in research and development. The provided protocols and data presentation framework are intended to guide scientists in obtaining accurate and reproducible solubility data for this important chemical compound.

References

Spectroscopic and Synthetic Profile of 4-(Chloromethyl)phenyl acetate: A Technical Guide

This technical guide provides an in-depth overview of the spectroscopic and synthetic data for 4-(Chloromethyl)phenyl acetate, a key intermediate in pharmaceutical and agrochemical research. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data in a structured format, detailing experimental protocols, and illustrating relevant workflows.

Spectroscopic Data

The structural elucidation of this compound is critically supported by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The following tables summarize the key quantitative data obtained from these analytical techniques.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR Spectrum: The proton NMR spectrum of this compound in deuterated chloroform (CDCl₃) reveals three distinct signals corresponding to the different proton environments in the molecule.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.3 | Singlet | 3H | Acetate methyl protons (-CH₃) |

| 4.6 | Singlet | 2H | Chloromethyl protons (-CH₂Cl) |

| 7.0-7.4 | Multiplet | 4H | Aromatic protons (C₆H₄) |

¹³C NMR Spectrum: Detailed ¹³C NMR data for this compound is available through spectral databases such as SpectraBase.[2] Due to access restrictions, a complete peak list is not provided here. However, analysis of structurally similar compounds suggests the carbonyl carbon of the ester would appear around 169 ppm, the aromatic carbons in the range of 120-150 ppm, the chloromethyl carbon around 45 ppm, and the acetate methyl carbon around 21 ppm.

Infrared (IR) Spectroscopy Data

The FT-IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-3100 | Weak-Medium | Aromatic C-H Stretch |

| 1760-1780 | Strong | Carbonyl (C=O) Stretch of Ester |

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This compound can be synthesized through several established methods, including:[1]

-

Direct Acylation: This method involves the reaction of 4-(chloromethyl)phenol with an acylating agent such as acetic anhydride or acetyl chloride. The reaction is typically carried out in the presence of a base or an acid catalyst to facilitate the esterification.

-

Chloromethylation: Phenyl acetate can be treated with a chloromethylating agent like chloromethyl methyl ether in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to introduce the chloromethyl group onto the phenyl ring.

-

Esterification: The ester can be formed by the reaction of 4-(chlorobenzyl) alcohol with acetic acid, typically under acidic conditions to drive the equilibrium towards the product.

NMR Spectroscopy Protocol

A general procedure for obtaining the NMR spectra of this compound is as follows:

-

Sample Preparation: A small amount of the purified this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, most commonly chloroform-d (CDCl₃).

-

Internal Standard: A small quantity of a reference standard, such as tetramethylsilane (TMS), is added to the solution. TMS provides a reference signal at 0 ppm, against which all other chemical shifts are measured.

-

Data Acquisition: The prepared sample is transferred to an NMR tube and placed in the spectrometer. The ¹H and ¹³C NMR spectra are then acquired according to the instrument's standard operating procedures. For ¹H NMR, parameters such as the number of scans, pulse width, and relaxation delay are optimized to obtain a high-quality spectrum. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

FT-IR Spectroscopy Protocol

The infrared spectrum of this compound, which is a low-melting solid or liquid at room temperature, can be obtained using the thin film method:

-

Sample Preparation: A small drop of the neat liquid or a solution of the solid in a volatile solvent (like dichloromethane) is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Film Formation: The plates are gently pressed together to form a thin, uniform film of the sample. If a solvent was used, it is allowed to evaporate completely.

-

Data Acquisition: The salt plate assembly is placed in the sample holder of the FT-IR spectrometer. A background spectrum of the clean salt plates is first recorded. Subsequently, the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows related to the synthesis and analysis of this compound.

References

An In-depth Technical Guide to the Core Reactions of 4-(Chloromethyl)phenyl acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Chloromethyl)phenyl acetate, also known as p-acetoxybenzyl chloride, is a bifunctional organic compound that serves as a versatile intermediate in a multitude of synthetic applications. Its structure, featuring a reactive benzylic chloride and a stable acetate ester, allows for a diverse range of chemical transformations. This dual functionality makes it a valuable building block in pharmaceutical synthesis, proteomics research, and materials science. This guide provides a comprehensive overview of the core reactions involving this compound, complete with detailed experimental protocols, quantitative data, and workflow diagrams to support advanced research and development.

Core Reactions and Methodologies

The reactivity of this compound is primarily dictated by its two functional groups: the chloromethyl group, which is an excellent electrophile for nucleophilic substitution reactions, and the phenyl acetate group, which can undergo hydrolysis.

Nucleophilic Substitution Reactions

The benzylic chloride moiety is highly susceptible to nucleophilic attack, facilitating the formation of carbon-heteroatom and carbon-carbon bonds. This SN2-type reaction is fundamental to its application as a synthetic intermediate.

The reaction of this compound with phenols or alkoxides provides a straightforward route to aryl and alkyl ethers. This classic Williamson ether synthesis is widely used to introduce the 4-acetoxybenzyl moiety into various molecular scaffolds.

Experimental Protocol: Synthesis of 4-(Phenoxymethyl)phenyl acetate

-

Reactant Preparation : In a round-bottom flask, dissolve phenol (1.0 equivalent) and a suitable base such as potassium carbonate (1.5 equivalents) in a polar aprotic solvent like dimethylformamide (DMF).

-

Reaction Initiation : To the stirring solution, add this compound (1.0 equivalent) dropwise at room temperature.

-

Reaction Conditions : Heat the mixture to 60-80°C and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up and Purification : After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired aryl ether.

Analogous to ether synthesis, thioethers can be readily prepared by reacting this compound with thiols in the presence of a base.

Experimental Protocol: Synthesis of 4-((Phenylthio)methyl)phenyl acetate

-

Reactant Preparation : Dissolve thiophenol (1.0 equivalent) in a suitable solvent such as ethanol. Add a base like sodium ethoxide (1.1 equivalents) to generate the thiophenolate nucleophile.

-

Reaction Initiation : Add this compound (1.0 equivalent) to the solution.

-

Reaction Conditions : Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Work-up and Purification : Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., dichloromethane). The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography.

The reaction with primary or secondary amines yields the corresponding N-benzylated products, which are important intermediates in the synthesis of various biologically active molecules.

Experimental Protocol: Synthesis of 4-((Benzylamino)methyl)phenyl acetate

-

Reactant Preparation : In a sealed tube, dissolve this compound (1.0 equivalent) in a solvent such as acetonitrile.

-

Reaction Initiation : Add benzylamine (2.2 equivalents) to the solution. The excess amine also acts as a base to neutralize the HCl formed during the reaction.

-

Reaction Conditions : Heat the mixture to 80°C for 12 hours.

-

Work-up and Purification : After cooling, concentrate the reaction mixture. The residue is then subjected to column chromatography on silica gel to isolate the N-benzylated product.

Ester Hydrolysis

The acetate group of this compound can be cleaved under basic or acidic conditions to reveal a phenolic hydroxyl group, yielding 4-(chloromethyl)phenol. This reaction is often a preliminary step to further functionalize the aromatic ring or to deprotect the phenol.

Experimental Protocol: Hydrolysis to 4-(Chloromethyl)phenol

-

Reaction Setup : Dissolve this compound in a mixture of methanol and water.

-

Reaction Conditions : Add a base such as sodium hydroxide and stir the mixture at room temperature. The hydrolysis is typically rapid and can be monitored by TLC.

-

Work-up : Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl). Extract the product with an organic solvent, dry the organic layer, and remove the solvent to obtain the crude 4-(chloromethyl)phenol.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the key reactions of this compound. Note that yields are highly dependent on the specific substrate and optimization of reaction conditions.

| Reaction Type | Nucleophile/Reagent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Ether Synthesis | Phenol | K₂CO₃ | DMF | 60-80 | 4-6 | 80-95 |

| Thioether Synthesis | Thiophenol | NaOEt | Ethanol | Room Temp | 2-4 | 85-98 |

| Amine Synthesis | Benzylamine | - (Excess Amine) | Acetonitrile | 80 | 12 | 70-90 |

| Ester Hydrolysis | H₂O | NaOH | Methanol/Water | Room Temp | 1-2 | >95 |

Applications in Drug Development and Proteomics

This compound and its derivatives are instrumental in the development of new therapeutic agents and research tools.

PROTAC Linker Synthesis

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins. The linker connecting the target-binding ligand and the E3 ligase-binding ligand is crucial for PROTAC efficacy. The 4-(chloromethyl)phenyl moiety can be incorporated into these linkers.[1][2]

Covalent Inhibitors

The electrophilic nature of the chloromethyl group makes it a suitable warhead for the design of covalent inhibitors. These inhibitors can form an irreversible covalent bond with nucleophilic residues, such as cysteine, in the active site of a target protein, leading to potent and prolonged inhibition.

Conclusion

This compound is a high-value synthetic intermediate with a rich reaction chemistry. Its ability to readily undergo nucleophilic substitution at the benzylic position allows for the efficient construction of diverse molecular architectures. This, coupled with the potential for further modification following ester hydrolysis, makes it a powerful tool for chemists in academia and industry. The detailed protocols and workflows provided in this guide are intended to facilitate its application in the synthesis of novel pharmaceuticals, chemical probes, and advanced materials. As the demand for sophisticated molecular design continues to grow, the importance of versatile building blocks like this compound will undoubtedly increase.

References

Commercial Availability of 4-(Chloromethyl)phenyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Chloromethyl)phenyl acetate, also known as p-acetoxybenzyl chloride, is a versatile bifunctional organic compound of significant interest in chemical synthesis and pharmaceutical development. Its structure, featuring a reactive benzylic chloride and a protecting acetate group, makes it a valuable intermediate for introducing the 4-(hydroxymethyl)phenyl moiety in a protected form. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and key applications, with a focus on its role in drug discovery and proteomics.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The typical purity offered is ≥95%, with higher purities available for more stringent applications. It is generally supplied as a liquid.

| Supplier | Product Number | Purity | Available Quantities |

| Sigma-Aldrich | 432881 | 98% | 5 g |

| Santa Cruz Biotechnology | sc-269935 | ≥95% | Inquire |

| ChemicalBook | CB9686861 | 98% | 5 g, Custom |

| Smolecule | S705882 | Inquire | Inquire |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference(s) |

| IUPAC Name | [4-(chloromethyl)phenyl] acetate | [1] |

| CAS Number | 39720-27-9 | [1][2][3] |

| Molecular Formula | C₉H₉ClO₂ | [1] |

| Molecular Weight | 184.62 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 240 °C (lit.) | [2] |

| Density | 1.201 g/mL at 25 °C (lit.) | [2] |

| Refractive Index | n20/D 1.53 (lit.) | [2] |

| Melting Point | Not available | |

| Solubility | Insoluble in water, soluble in common organic solvents. |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 4-(hydroxymethyl)phenol. The first step involves the chlorination of the benzylic alcohol, followed by the acetylation of the phenolic hydroxyl group.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-(Chloromethyl)phenol

-

To a stirred solution of 4-(hydroxymethyl)phenol (10 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask, add a catalytic amount of N,N-dimethylformamide (20 µL).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (12 mmol) dropwise to the reaction mixture.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (20 mL) to quench the reaction.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with water (20 mL) and brine (20 mL), and then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain crude 4-(chloromethyl)phenol.

Step 2: Acetylation of 4-(Chloromethyl)phenol

-

Dissolve the crude 4-(chloromethyl)phenol (10 mmol) in a suitable solvent such as dichloromethane or cyclohexane (40 mL) in a round-bottom flask.[4]

-

Add acetyl chloride (1.15-1.3 equivalents) dropwise to the solution at 20 °C.[4]

-

Stir the reaction mixture at 20 °C for 5 hours.[4]

-

Monitor the reaction for the cessation of hydrogen chloride gas evolution, indicating the reaction is nearing completion.[4]

-

After the reaction is complete, wash the mixture with 5% HCl (15 mL), followed by 5% NaHCO₃ (15 mL), and finally with brine (2 x 10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

References

Methodological & Application

Application Notes and Protocols: Use of 4-(Chloromethyl)phenyl acetate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide research and drug development, enabling the efficient construction of complex peptide chains. The choice of a suitable linker, which tethers the growing peptide to the insoluble resin support, is critical for a successful synthesis. The Phenylacetamidomethyl (PAM) linker, derived from 4-(hydroxymethyl)phenylacetic acid, is a well-established linker for Boc-based SPPS. It offers enhanced stability to the acidic conditions required for Boc deprotection compared to the classical Merrifield resin, thereby minimizing premature cleavage of the peptide chain during the synthesis of long peptides. This application note provides a comprehensive guide to the use of 4-(chloromethyl)phenyl acetate as a precursor for the synthesis of a PAM-type linker on an aminomethyl polystyrene resin, followed by the solid-phase synthesis of the biologically active peptide, Angiotensin II.

Overview of the Workflow

The overall process involves four main stages:

-

Preparation of the PAM Linker Precursor: Synthesis of 4-(acetoxymethyl)phenylacetic acid from 4-(chloromethyl)phenylacetic acid.

-

Functionalization of the Resin: Attachment of the PAM linker precursor to an aminomethyl polystyrene resin to generate the 4-(hydroxymethyl)phenylacetamidomethyl (PAM) resin.

-

Solid-Phase Peptide Synthesis (SPPS): Stepwise elongation of the peptide chain on the PAM resin using Boc-chemistry.

-

Cleavage and Purification: Release of the synthesized peptide from the resin and subsequent purification.

Data Presentation

Table 1: Typical Resin Properties and Loading Capacities

| Parameter | Value | Reference |

| Resin Type | Aminomethyl Polystyrene | (1--INVALID-LINK--,--INVALID-LINK--,--INVALID-LINK--,--INVALID-LINK-- |

| Initial Aminomethyl Resin Loading | 0.6 - 1.4 mmol/g | [2](2) |

| Typical PAM Resin Loading | 0.4 - 1.0 mmol/g | |

| Particle Size | 100-200 mesh or 200-400 mesh | [3](3) |

Table 2: Quantitative Parameters for Angiotensin II Synthesis

| Parameter | Value | Method of Determination | Reference |

| Peptide Sequence | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe | - | [4](5--INVALID-LINK-- |

| Coupling Efficiency per Cycle | >99% | Kaiser Test / TNBS Test | [6](6) |

| Overall Crude Yield | ~85% | Gravimetric Analysis | [7](--INVALID-LINK--) |

| Final Purity after HPLC | >98% | RP-HPLC | [8](9--INVALID-LINK-- |

| Molecular Weight (Monoisotopic) | 1045.54 Da | Mass Spectrometry |

Experimental Protocols

Protocol 1: Preparation of 4-(Acetoxymethyl)phenylacetic Acid

This protocol describes the conversion of 4-(chloromethyl)phenylacetic acid to its acetate form, which is a more stable precursor for coupling to the aminomethyl resin.

Materials:

-

4-(Chloromethyl)phenylacetic acid

-

Sodium acetate

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve 4-(chloromethyl)phenylacetic acid (1 equivalent) in DMF.

-

Add sodium acetate (1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain 4-(acetoxymethyl)phenylacetic acid.

Protocol 2: Preparation of 4-(Hydroxymethyl)phenylacetamidomethyl (PAM) Resin

This protocol details the coupling of the linker precursor to aminomethyl polystyrene resin and subsequent deacetylation to generate the hydroxyl group for peptide attachment.

Materials:

-

Aminomethyl polystyrene resin (1% DVB)

-

4-(Acetoxymethyl)phenylacetic acid

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Hydrazine monohydrate

-

Ethanol

-

Sintered glass funnel

Procedure:

-

Swell the aminomethyl polystyrene resin in DMF for 1 hour in a reaction vessel.

-

In a separate flask, dissolve 4-(acetoxymethyl)phenylacetic acid (2 equivalents relative to resin loading), HOBt (2 equivalents), and DIC (2 equivalents) in DMF.

-

Add the activated linker solution to the swollen resin.

-

Shake the mixture at room temperature for 12-24 hours.

-

Wash the resin sequentially with DMF (3x), DCM (3x), and ethanol (3x).

-

To remove the acetyl protecting group, treat the resin with a solution of 5% hydrazine monohydrate in DMF for 2 hours.

-

Wash the resin thoroughly with DMF (5x), DCM (5x), and finally with methanol (3x).

-

Dry the resin under vacuum to a constant weight.

-

Determine the final loading capacity of the PAM resin using the Fmoc-release method after coupling a known amount of Fmoc-amino acid.

Protocol 3: Solid-Phase Synthesis of Angiotensin II on PAM Resin (Boc-Strategy)

This protocol outlines the manual synthesis of Angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) using Boc-protected amino acids.

Materials:

-

PAM-Resin (pre-loaded with Boc-Phe)

-

Boc-protected amino acids: Boc-Asp(OBzl)-OH, Boc-Arg(Tos)-OH, Boc-Val-OH, Boc-Tyr(BrZ)-OH, Boc-Ile-OH, Boc-His(Bom)-OH, Boc-Pro-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIEA)

-

Ninhydrin test kit

-

Solid-phase synthesis vessel

General Cycle for Amino Acid Coupling:

-

Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group.

-

Washing: Wash the resin with DCM (3x).

-

Neutralization: Neutralize the resin with 10% DIEA in DCM (2x for 5 minutes each).

-

Washing: Wash the resin with DCM (3x) and DMF (3x).

-

Coupling:

-

In a separate vessel, pre-activate the next Boc-amino acid (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 10 minutes.

-

Add the activated amino acid solution to the resin.

-

Shake the reaction vessel for 2-4 hours at room temperature.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion). If the test is positive, repeat the coupling step.

Synthesis of Angiotensin II (C- to N-terminus):

-

Start with Boc-Phe-PAM resin.

-

Perform the general coupling cycle for each amino acid in the following order: Pro, His(Bom), Ile, Tyr(BrZ), Val, Arg(Tos), Asp(OBzl).

Protocol 4: Cleavage of Angiotensin II from PAM Resin

This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups using anhydrous hydrogen fluoride (HF).

WARNING: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated HF cleavage apparatus by trained personnel.

Materials:

-

Angiotensin II-PAM resin (dried)

-

Anhydrous hydrogen fluoride (HF)

-

Anisole (scavenger)

-

Diethyl ether (cold)

-

HF cleavage apparatus

-

Centrifuge

Procedure:

-

Place the dried peptide-resin in the reaction vessel of the HF apparatus.

-

Add anisole (1 mL per 100 mg of resin) as a scavenger to trap reactive carbocations.

-

Cool the reaction vessel in a dry ice/acetone bath.

-

Carefully condense anhydrous HF into the reaction vessel.

-

Allow the reaction to proceed at 0°C for 1-2 hours with stirring.

-

Remove the HF by evaporation under a stream of nitrogen.

-

Wash the resin with cold diethyl ether to remove the cleaved peptide and scavengers.

-

Precipitate the crude peptide from the ether washings by centrifugation.

-

Wash the peptide pellet with cold diethyl ether several times to remove residual scavengers.

-

Dry the crude peptide under vacuum.

Protocol 5: Purification and Analysis of Angiotensin II

This protocol outlines the purification of the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and subsequent purity analysis.

Materials:

-

Crude Angiotensin II

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Preparative and analytical RP-HPLC columns (e.g., C18)

-

HPLC system with UV detector

-

Mass spectrometer

Procedure:

-

Purification:

-

Dissolve the crude peptide in a minimal amount of aqueous acetonitrile with 0.1% TFA.

-

Purify the peptide using a preparative RP-HPLC system with a suitable gradient of acetonitrile in water (both containing 0.1% TFA).

-

Collect fractions corresponding to the major peptide peak.

-

-

Analysis:

-

Analyze the collected fractions using an analytical RP-HPLC system to determine their purity.

-

Pool the fractions with the desired purity (>98%).

-

-

Lyophilization: Lyophilize the pooled fractions to obtain the final purified Angiotensin II as a white powder.

-

Characterization: Confirm the identity of the purified peptide by mass spectrometry.

Visualizations

Experimental Workflow

Caption: Experimental workflow for peptide synthesis.

Angiotensin II Signaling Pathway

Caption: Angiotensin II signaling via the AT1 receptor.

References

- 1. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 2. Aminomethyl Polystyrene Resins [rapp-polymere.com]

- 3. chemimpex.com [chemimpex.com]

- 4. asianpubs.org [asianpubs.org]

- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 6. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. agilent.com [agilent.com]

- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

Application Notes and Protocols: Alkylation of Amines with 4-(Chloromethyl)phenyl acetate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-alkylation of primary and secondary amines with 4-(chloromethyl)phenyl acetate. This reaction is a valuable method for the introduction of a 4-(acetoxymethyl)benzyl group, which can serve as a protecting group for amines or as a key structural moiety in pharmacologically active molecules.

Introduction

The N-alkylation of amines is a fundamental transformation in organic synthesis. The use of this compound as an alkylating agent allows for the facile introduction of the 4-(acetoxymethyl)benzyl group. This moiety is particularly useful as it contains an ester functionality that can be later hydrolyzed to reveal a hydroxymethyl group, providing a versatile handle for further synthetic modifications. The reaction proceeds via a nucleophilic substitution mechanism, where the amine attacks the benzylic chloride, displacing the chloride leaving group.

Reaction Data

The following table summarizes representative reaction conditions and outcomes for the alkylation of various amines with this compound. The data is compiled from typical results observed for the N-alkylation of amines with substituted benzyl halides. Actual yields and reaction times may vary depending on the specific substrate and reaction scale.

| Amine Substrate (Type) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline (Primary, Aromatic) | K₂CO₃ | Acetonitrile | 80 | 12 | 85-95 |

| 4-Methoxyaniline (Primary, Aromatic) | K₂CO₃ | DMF | 80 | 10 | 90-98 |

| Benzylamine (Primary, Aliphatic) | Et₃N | Dichloromethane | 25 | 24 | 80-90 |

| Piperidine (Secondary, Cyclic) | K₂CO₃ | Acetonitrile | 60 | 8 | 90-97 |

| Morpholine (Secondary, Cyclic) | None | Ethanol | 78 | 12 | 85-95 |

| Diethylamine (Secondary, Acyclic) | NaHCO₃ | Toluene | 110 | 16 | 75-85 |

Experimental Protocol

This protocol describes a general procedure for the N-alkylation of an amine with this compound.

Materials:

-

Amine (1.0 eq)

-

This compound (1.0-1.2 eq)

-

Base (e.g., K₂CO₃, NaHCO₃, Et₃N) (1.5-2.0 eq, if necessary)

-

Anhydrous Solvent (e.g., Acetonitrile, DMF, Dichloromethane, Toluene)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 eq) and the chosen anhydrous solvent.

-

Addition of Base: If a base is required, add the base (1.5-2.0 eq) to the stirred solution or suspension of the amine.

-